molecular formula C12H18ClNO B1413692 (R)-1-(3-(Cyclopropylmethoxy)phenyl)ethanamine hydrochloride CAS No. 1198223-50-5

(R)-1-(3-(Cyclopropylmethoxy)phenyl)ethanamine hydrochloride

Cat. No.: B1413692
CAS No.: 1198223-50-5
M. Wt: 227.73 g/mol
InChI Key: VYHMXPQMSWKYNH-SBSPUUFOSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring, a cyclopropyl ring, a methoxy group, and an ethanamine group. The “®” configuration at the chiral center would also be a key feature .


Chemical Reactions Analysis

As an amine, this compound would be expected to undergo typical amine reactions, such as acylation to form amides, neutralization with acids to form salts, and reaction with carbonyl compounds to form imines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine group would make it basic, and the presence of the phenyl and cyclopropyl groups could influence its lipophilicity .

Scientific Research Applications

Antiamoebic Activity and Cytotoxicity

A study explored the synthesis of chalcones possessing N-substituted ethanamine, including variants similar to (R)-1-(3-(Cyclopropylmethoxy)phenyl)ethanamine hydrochloride. These compounds were evaluated for their antiamoebic activity and cytotoxicity against non-small cell lung cancer cells. Several compounds displayed better activity than the standard drug metronidazole, highlighting potential therapeutic applications in treating amoebic infections (Zaidi et al., 2015).

Catalytic Activities in Chemical Synthesis

This compound and its variants have been used as intermediates in the synthesis of other chemical compounds. For example, their derivatives have been utilized in the synthesis of cinacalcet hydrochloride, a drug for treating secondary hyperparathyroidism (Mathad et al., 2011). Additionally, these compounds have been involved in studies related to the synthesis of chiral (imino)pyridine/phosphine palladium(II) complexes, showcasing their role in catalyzing chemical reactions (Ngcobo et al., 2021).

Biocide and Corrosion Inhibition

A variant of this compound, namely 2-(Decyithio)Ethanamine Hydrochloride, has been identified as a multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae. It also possesses properties for biofilm and corrosion inhibition, making it useful in recirculating cooling water systems (Walter & Cooke, 1997).

Potential Use in Synthesis of Analgesic Compounds

Research into asymmetric alpha-substituted phenethylamines, a category to which this compound belongs, has found applications in the synthesis of optically pure phenethylamines with potential analgesic activity. Certain derivatives showed inhibition of pain comparable to that of pentazocine hydrochloride (Takahashi et al., 1983).

Metabolism and Drug-Drug Interaction Studies

This compound and its derivatives have been subjects of metabolic studies, particularly in understanding how they are processed in the body and their interactions with other drugs. For instance, a study analyzed the metabolism of a similar compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats, identifying various metabolites and suggesting potential drug-drug interactions (Kanamori et al., 2002).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

(1R)-1-[3-(cyclopropylmethoxy)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-9(13)11-3-2-4-12(7-11)14-8-10-5-6-10;/h2-4,7,9-10H,5-6,8,13H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHMXPQMSWKYNH-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OCC2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OCC2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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